molecular formula C9H20N2O B1389803 [2-(4-Ethylmorpholin-2-yl)ethyl]methylamine CAS No. 1217862-96-8

[2-(4-Ethylmorpholin-2-yl)ethyl]methylamine

Cat. No.: B1389803
CAS No.: 1217862-96-8
M. Wt: 172.27 g/mol
InChI Key: CNPAEAMYBMQROY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Ethylmorpholin-2-yl)ethyl]methylamine is a secondary amine featuring a morpholine ring substituted with an ethyl group at the 4-position and a methylamine moiety attached via a two-carbon ethyl linker. Its molecular formula is C₉H₁₉N₂O, with a molecular weight of 171.26 g/mol. The compound’s structure combines the hydrophilic morpholine ring with the lipophilic ethyl and methyl groups, making it a versatile intermediate in medicinal chemistry for modulating solubility and bioavailability in drug design .

Properties

IUPAC Name

2-(4-ethylmorpholin-2-yl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-3-11-6-7-12-9(8-11)4-5-10-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPAEAMYBMQROY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC(C1)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501281068
Record name 4-Ethyl-N-methyl-2-morpholineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217862-96-8
Record name 4-Ethyl-N-methyl-2-morpholineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217862-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-N-methyl-2-morpholineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Ethylmorpholin-2-yl)ethyl]methylamine typically involves the reaction of 4-ethylmorpholine with an appropriate alkylating agent. One common method is the alkylation of 4-ethylmorpholine with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

[2-(4-Ethylmorpholin-2-yl)ethyl]methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Ethylmorpholin-2-yl)ethyl]methylamine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used as a reagent in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with biomolecules makes it valuable in biochemical assays .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents that target specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers .

Mechanism of Action

The mechanism of action of [2-(4-Ethylmorpholin-2-yl)ethyl]methylamine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing the function of the target molecules. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological/Physicochemical Notes
[2-(4-Ethylmorpholin-2-yl)ethyl]methylamine C₉H₁₉N₂O 171.26 4-Ethylmorpholine core; ethyl linker to methylamine Enhanced lipophilicity due to ethyl group; potential CNS penetration .
[2-(2-Morpholinoethoxy)phenyl]methylamine C₁₃H₂₀N₂O₂ 236.31 Morpholine-ethoxy-phenyl backbone; methylamine Higher molecular weight; aromatic phenyl group may improve binding to aromatic enzyme pockets .
Methyl[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]amine C₁₁H₁₉N₂OS 226.34 Thiophene substituent; morpholine-methylamine hybrid Thiophene enhances π-π stacking; sulfur atom may influence metabolic stability .
[2-(2-Methylmorpholin-4-yl)ethyl]methylamine C₇H₁₆N₂O 144.21 2-Methylmorpholine; shorter ethyl linker Reduced steric bulk compared to 4-ethylmorpholine derivatives; potential for faster renal clearance .
[1-(4-Benzylmorpholin-2-yl)ethyl]methylamine C₁₄H₂₂N₂O 234.34 Benzyl-substituted morpholine; methylamine-ethyl group Benzyl group increases hydrophobicity; may enhance blood-brain barrier penetration .

Structural and Functional Analysis

Substituent Effects on Morpholine Core: The 4-ethyl group in the target compound increases lipophilicity compared to unsubstituted morpholine derivatives (e.g., [2-(morpholin-4-yl)ethyl]methylamine). This modification may improve membrane permeability but reduce aqueous solubility .

Linker Length and Flexibility :

  • The ethyl linker in the target compound provides moderate flexibility, balancing conformational freedom and rigidity. Shorter linkers (e.g., methyl) limit spatial orientation, while longer chains (e.g., propyl) may introduce entropic penalties during target binding .

Aromatic vs. Aliphatic Substituents: Compounds with phenyl (e.g., [2-(2-morpholinoethoxy)phenyl]methylamine) or thiophene groups (e.g., Methyl[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]amine) demonstrate enhanced affinity for receptors with aromatic pockets, such as serotonin or dopamine transporters .

Biological Activity

[2-(4-Ethylmorpholin-2-yl)ethyl]methylamine, also known by its chemical structure, is a compound that has garnered attention in various biological studies due to its potential pharmacological properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₈N₂O
  • CAS Number : 1217862-96-8

The compound contains a morpholine ring substituted with an ethyl group and an amine functional group, which may influence its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes in the body. Preliminary studies suggest that it may function as a modulator of neurotransmitter systems, particularly in relation to serotonin and dopamine pathways. This modulation could have implications for mood regulation and neurological disorders.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit antitumor properties. For instance, research has shown that certain morpholine derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. A notable study demonstrated that morpholine-based compounds significantly decreased tumor cell viability in vitro, suggesting potential for development as chemotherapeutic agents .

Neuropharmacological Effects

The compound's structure suggests it may possess neuropharmacological effects. Morpholine derivatives are often investigated for their ability to cross the blood-brain barrier, which is critical for treating central nervous system disorders. Studies have reported that similar compounds can enhance cognitive function and exhibit antidepressant-like effects in animal models .

Case Studies

  • Antitumor Efficacy : In a controlled study involving Ehrlich Ascites Carcinoma (EAC) cells, a morpholine derivative demonstrated significant reduction in tumor growth and improved survival rates in treated mice compared to controls. The study highlighted the compound's ability to induce apoptosis and enhance antioxidant defenses within the body .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of morpholine derivatives, where it was found that these compounds could reduce oxidative stress markers in neuronal cells, thereby protecting against neurodegeneration .

Data Table: Biological Activities of Morpholine Derivatives

Activity TypeCompound TypeObserved EffectReference
AntitumorMorpholine DerivativeInduced apoptosis in EAC cells
NeuropharmacologicalEthyl Morpholine DerivativeEnhanced cognitive function in animal models
AntioxidantMorpholine-based compoundsReduced oxidative stress markers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Ethylmorpholin-2-yl)ethyl]methylamine
Reactant of Route 2
[2-(4-Ethylmorpholin-2-yl)ethyl]methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.